Hexan-1-ol;2-methyloxirane;oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

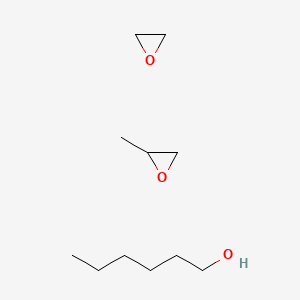

Hexan-1-ol: , 2-methyloxirane , and oxirane are three distinct organic compounds with unique properties and applications. Hexan-1-ol, also known as 1-hexanol, is an alcohol with a six-carbon chain. 2-methyloxirane, commonly known as propylene oxide, is an epoxide with a three-carbon ring. Oxirane, also known as ethylene oxide, is the simplest epoxide with a two-carbon ring. These compounds are widely used in various industrial and scientific applications due to their chemical reactivity and versatility.

Preparation Methods

Hexan-1-ol

Hexan-1-ol is produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products . The reaction can be summarized as follows: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al(C}6\text{H}{13}\text{)}_3 ] [ \text{Al(C}6\text{H}{13}\text{)}_3 + \frac{3}{2}\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HOC}6\text{H}{13} + \text{Al(OH)}_3 ]

Another method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes .

2-methyloxirane

2-methyloxirane is produced by the chlorohydrin process or the direct oxidation of propylene with an organic hydroperoxide . The chlorohydrin process involves the reaction of propylene with hypochlorous acid to form chlorohydrin, which is then dehydrochlorinated with potassium hydroxide to yield 2-methyloxirane .

Oxirane

Oxirane is typically produced by the oxidation of ethylene using oxygen or air in the presence of a silver catalyst . This process is highly efficient and widely used in the industry.

Chemical Reactions Analysis

Hexan-1-ol

Hexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminium hydride for reduction . Major products formed include hexanoic acid from oxidation and hexane from reduction.

2-methyloxirane

2-methyloxirane is highly reactive due to the strained three-membered ring. It undergoes ring-opening reactions with nucleophiles such as water, alcohols, and amines . Common reagents include acids and bases, and major products include propylene glycol and various ethers and amines.

Oxirane

Oxirane also undergoes ring-opening reactions similar to 2-methyloxirane. It reacts with water to form ethylene glycol and with alcohols to form ethylene glycol ethers .

Scientific Research Applications

Hexan-1-ol

Hexan-1-ol is used as a precursor to plasticizers, chemical intermediates for pharmaceuticals, perfume esters, and antiseptics . It also serves as a perturbing agent on actomyosin adenosine triphosphatase and is used to modulate the function of the actomyosin motor .

2-methyloxirane

2-methyloxirane is used to produce polyether polyols, which are essential for manufacturing polyurethane foams . It is also used to synthesize propylene glycol, which is a raw material for polyester resins used in the textile, pharmaceutical, and construction industries .

Oxirane

Oxirane is used to produce ethylene glycol, which is a key component in antifreeze and polyester production . It is also used as a sterilizing agent for medical equipment and as a fumigant .

Mechanism of Action

Hexan-1-ol

Hexan-1-ol exerts its effects by interacting with cellular membranes and proteins. It modulates the function of actomyosin adenosine triphosphatase, affecting muscle contraction and other cellular processes .

2-methyloxirane

2-methyloxirane acts as an alkylating agent, reacting with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to mutations and other cellular effects .

Oxirane

Oxirane also acts as an alkylating agent, similar to 2-methyloxirane. It reacts with nucleophilic sites in biomolecules, leading to various cellular effects .

Comparison with Similar Compounds

Hexan-1-ol

Similar compounds include other alcohols such as pentan-1-ol and heptan-1-ol. Hexan-1-ol is unique due to its specific chain length, which affects its solubility and reactivity .

2-methyloxirane

Similar compounds include other epoxides such as ethylene oxide and butylene oxide. 2-methyloxirane is unique due to its three-carbon ring structure, which imparts higher reactivity compared to ethylene oxide .

Oxirane

Similar compounds include other small epoxides such as 2-methyloxirane. Oxirane is unique due to its simplicity and high reactivity, making it a versatile intermediate in chemical synthesis .

Properties

CAS No. |

52232-09-4 |

|---|---|

Molecular Formula |

C11H24O3 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

hexan-1-ol;2-methyloxirane;oxirane |

InChI |

InChI=1S/C6H14O.C3H6O.C2H4O/c1-2-3-4-5-6-7;1-3-2-4-3;1-2-3-1/h7H,2-6H2,1H3;3H,2H2,1H3;1-2H2 |

InChI Key |

ZHEFBFNLCNMZPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCO.CC1CO1.C1CO1 |

physical_description |

Colorless to light yellow viscous liquid with a polyol odor; [BASF MSDS] |

Related CAS |

52232-09-4 68238-82-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)

![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)